Cas no 2227784-04-3 ((2R)-4-3-(trifluoromethyl)pyridin-4-ylbutan-2-amine)

(2R)-4-3-(trifluoromethyl)pyridin-4-ylbutan-2-amine Chemical and Physical Properties
Names and Identifiers
-
- (2R)-4-3-(trifluoromethyl)pyridin-4-ylbutan-2-amine
- EN300-1952856
- (2R)-4-[3-(trifluoromethyl)pyridin-4-yl]butan-2-amine
- 2227784-04-3
-
- Inchi: 1S/C10H13F3N2/c1-7(14)2-3-8-4-5-15-6-9(8)10(11,12)13/h4-7H,2-3,14H2,1H3/t7-/m1/s1
- InChI Key: PLBDDJJRJKPMLG-SSDOTTSWSA-N
- SMILES: FC(C1C=NC=CC=1CC[C@@H](C)N)(F)F
Computed Properties
- Exact Mass: 218.10308291g/mol
- Monoisotopic Mass: 218.10308291g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 194
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 38.9Ų
(2R)-4-3-(trifluoromethyl)pyridin-4-ylbutan-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1952856-2.5g |
(2R)-4-[3-(trifluoromethyl)pyridin-4-yl]butan-2-amine |
2227784-04-3 | 2.5g |
$2351.0 | 2023-09-17 | ||
Enamine | EN300-1952856-5.0g |
(2R)-4-[3-(trifluoromethyl)pyridin-4-yl]butan-2-amine |
2227784-04-3 | 5g |
$5995.0 | 2023-06-02 | ||
Enamine | EN300-1952856-10g |
(2R)-4-[3-(trifluoromethyl)pyridin-4-yl]butan-2-amine |
2227784-04-3 | 10g |
$5159.0 | 2023-09-17 | ||
Enamine | EN300-1952856-10.0g |
(2R)-4-[3-(trifluoromethyl)pyridin-4-yl]butan-2-amine |
2227784-04-3 | 10g |
$8889.0 | 2023-06-02 | ||
Enamine | EN300-1952856-1.0g |
(2R)-4-[3-(trifluoromethyl)pyridin-4-yl]butan-2-amine |
2227784-04-3 | 1g |
$2068.0 | 2023-06-02 | ||
Enamine | EN300-1952856-0.05g |
(2R)-4-[3-(trifluoromethyl)pyridin-4-yl]butan-2-amine |
2227784-04-3 | 0.05g |
$1008.0 | 2023-09-17 | ||
Enamine | EN300-1952856-1g |
(2R)-4-[3-(trifluoromethyl)pyridin-4-yl]butan-2-amine |
2227784-04-3 | 1g |
$1200.0 | 2023-09-17 | ||
Enamine | EN300-1952856-5g |
(2R)-4-[3-(trifluoromethyl)pyridin-4-yl]butan-2-amine |
2227784-04-3 | 5g |
$3479.0 | 2023-09-17 | ||
Enamine | EN300-1952856-0.25g |
(2R)-4-[3-(trifluoromethyl)pyridin-4-yl]butan-2-amine |
2227784-04-3 | 0.25g |
$1104.0 | 2023-09-17 | ||
Enamine | EN300-1952856-0.5g |
(2R)-4-[3-(trifluoromethyl)pyridin-4-yl]butan-2-amine |
2227784-04-3 | 0.5g |
$1152.0 | 2023-09-17 |
(2R)-4-3-(trifluoromethyl)pyridin-4-ylbutan-2-amine Related Literature
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Jinhong Gao,Zhuoru Li,Ouyang Zhang,Chuanliu Wu,Yibing Zhao Analyst, 2017,142, 1084-1090
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Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
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Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096
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Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
Additional information on (2R)-4-3-(trifluoromethyl)pyridin-4-ylbutan-2-amine
Introduction to (2R)-4-(3-Trifluoromethylpyridin-4-yl)butan-2-Amine (CAS No. 2227784-04-3)
(2R)-4-(3-Trifluoromethylpyridin-4-yl)butan-2-Amine, commonly referred to by its CAS number 2227784-04-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule is characterized by its unique structure, which combines a pyridine ring substituted with a trifluoromethyl group and a butanamine moiety with an R configuration at the second carbon. The compound's structure and stereochemistry play pivotal roles in its biological activity and potential applications.
The synthesis of (2R)-4-(3-Trifluoromethylpyridin-4-yl)butan-2-Amine involves a series of well-established organic reactions, including Friedel-Crafts alkylation, amine alkylation, and stereo-selective reductions. Recent advancements in asymmetric catalysis have enabled the efficient preparation of this compound with high enantiomeric excess, making it more accessible for research and development purposes.
One of the most promising applications of this compound lies in its potential as a drug candidate. Studies have shown that (2R)-4-(3-Trifluoromethylpyridin-4-yl)butan-2-Amine exhibits selective binding to certain G-protein coupled receptors (GPCRs), which are critical targets in the treatment of various diseases, including neurological disorders and cardiovascular conditions. The trifluoromethyl group on the pyridine ring contributes significantly to the compound's lipophilicity and receptor binding affinity, making it a valuable lead compound for drug discovery.
In addition to its pharmacological applications, this compound has also been explored in materials science. Its ability to form stable complexes with metal ions has led to its use in the development of novel coordination polymers and metal-organic frameworks (MOFs). These materials exhibit unique properties, such as high surface area and selective gas adsorption capabilities, which are highly sought after in catalysis and environmental remediation.
Recent research has also highlighted the potential of (2R)-4-(3-Trifluoromethylpyridin-4-yl)butan-2-Amine in agricultural chemistry. Specifically, studies have demonstrated its effectiveness as a plant growth regulator, promoting root development and enhancing stress tolerance in crops. This application underscores the versatility of the compound across multiple scientific disciplines.
The stereochemistry of this compound is another area of intense research interest. The R configuration at the second carbon atom not only influences its physical properties but also plays a crucial role in determining its biological activity. Chiral resolution techniques, such as high-performance liquid chromatography (HPLC) and enzymatic resolution, have been employed to isolate enantiopure samples, enabling detailed studies on stereo-specific interactions.
In conclusion, (2R)-4-(3-Trifluoromethylpyridin-4-yl)butan-2-Amine (CAS No. 2227784-04-3) is a multifaceted compound with applications spanning drug discovery, materials science, and agricultural chemistry. Its unique structure, combined with advancements in synthetic methodologies and analytical techniques, positions it as a key molecule for future research and development efforts.
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